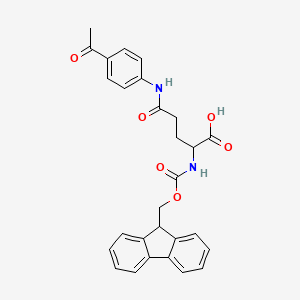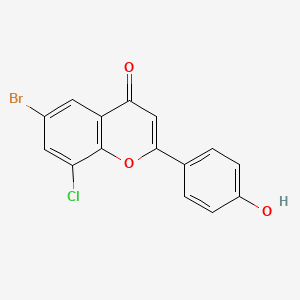
6-Bromo-8-chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-8-chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its unique bromine and chlorine substitutions, may exhibit distinct chemical and biological behaviors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis often begins with a suitable flavonoid precursor.
Halogenation: Introduction of bromine and chlorine atoms through halogenation reactions using reagents like bromine (Br2) and chlorine (Cl2) under controlled conditions.
Hydroxylation: Introduction of the hydroxyl group (-OH) on the phenyl ring using reagents such as hydrogen peroxide (H2O2) or other hydroxylating agents.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve:
Batch or Continuous Flow Reactors: To control reaction parameters like temperature, pressure, and concentration.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
6-Bromo-8-chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its potential as an anti-inflammatory or anticancer agent.
Industry: Possible use in the development of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of 6-Bromo-8-chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms might enhance its binding affinity or alter its metabolic stability. Pathways involved could include:
Antioxidant Pathways: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Pathways: Inhibiting pro-inflammatory cytokines or enzymes like COX-2.
Anticancer Pathways: Inducing apoptosis or inhibiting cell proliferation.
類似化合物との比較
Similar Compounds
Flavonoids: Such as quercetin, kaempferol, and luteolin.
Halogenated Flavonoids: Compounds with similar halogen substitutions.
Uniqueness
6-Bromo-8-chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one is unique due to its specific halogenation pattern, which may confer distinct chemical reactivity and biological activity compared to other flavonoids.
特性
分子式 |
C15H8BrClO3 |
|---|---|
分子量 |
351.58 g/mol |
IUPAC名 |
6-bromo-8-chloro-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H8BrClO3/c16-9-5-11-13(19)7-14(20-15(11)12(17)6-9)8-1-3-10(18)4-2-8/h1-7,18H |
InChIキー |
AOVHCNYGIHRUQB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=CC(=C3)Br)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



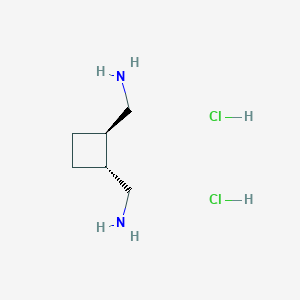
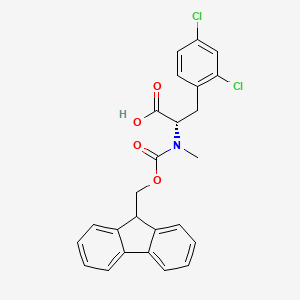

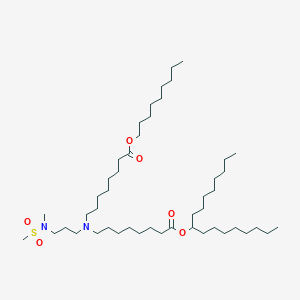
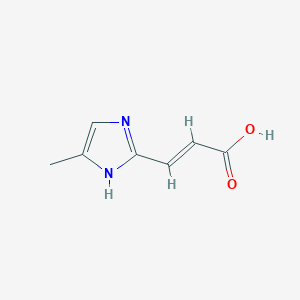
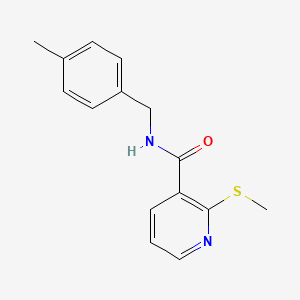




![3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-[2-[[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B13352742.png)
